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Compound of Interest

1-(2,5-
Compound Name:
Dibromophenyl)sulfonylpyrrolidine

Cat. No.: B486452

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine sourced from three different suppliers. The objective is to
assess the identity, purity, and consistency of the compound across these suppliers, utilizing
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS). The following sections detail the experimental protocols, present the
comparative spectral data, and offer a workflow for analysis.

Workflow for Spectral Data Comparison

The following diagram outlines the systematic process for comparing the spectral data of a
chemical compound obtained from multiple suppliers. This workflow ensures a thorough and
consistent evaluation of the material's quality and identity.
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from Supplier A, B, and C
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Acquire spectral data using standardized protocols
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Chemical shifts, coupling constants, and integration Characteristic absorption bands Molecular ion peak and fragmentation pattern

Impurity Profiling:
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Conclusion
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Assess spectral data consistency across suppliers

A

Determine if all samples meet the required
specifications for identity and purity

A

Select the most suitable supplier based on the analytical data

Click to download full resolution via product page

Caption: Workflow for the comparative analysis of spectral data.
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Spectral Data Comparison

The following tables summarize the key spectral data obtained for 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine from three different suppliers.

H NMR Data (400 MHz,CDCIls)

Expected ) _ .
_ _ . Supplier A Supplier B Supplier C
Assignment Chemical Shift
(ppm) (ppm) (ppm)
(ppm)
_ 7.85-7.95 (m, 7.91(d, J=2.4 7.91(d, J=2.4 7.92 (d, J=2.4
Aromatic-H
1H) Hz, 1H) Hz, 1H) Hz, 1H)
, 7.60-7.70 (m, 7.65 (dd, J=8.4, 7.65 (dd, J=8.4, 7.66 (dd, J=8.4,
Aromatic-H
1H) 2.4 Hz, 1H) 2.4 Hz, 1H) 2.4 Hz, 1H)
_ 7.25-7.35 (m, 7.31 (d, J=8.4 7.31(d, J=8.4 7.32(d, J=8.4
Aromatic-H
1H) Hz, 1H) Hz, 1H) Hz, 1H)

Pyrrolidine-CH:z

3.35-3.45 (t, 4H)

3.41 (t, J=6.8 Hz,

4H)

3.41 (t, J=6.8 Hz,

4H)

3.42 (t, J=6.8 Hz,
4H)

Pyrrolidine-CH:z

1.85-1.95 (m,
4H)

1.91 (m, 4H)

1.91 (m, 4H)

1.92 (m, 4H)

3C NMR Data (100 MHz, CDCIs)
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Expected ) _ :
_ _ . Supplier A Supplier B Supplier C
Assignment Chemical Shift
(ppm) (ppm) (ppm)
(ppm)
Aromatic-C 138.5-139.5 139.1 139.1 139.2
Aromatic-C 134.0-135.0 134.6 134.6 134.7
Aromatic-C 132.5-133.5 133.1 133.1 133.2
Aromatic-C 131.0-132.0 1315 131.5 131.6
Aromatic-C (C-
122.0-123.0 1225 1225 122.6
Br)
Aromatic-C (C-
119.5-120.5 120.1 120.1 120.2
Br)
Pyrrolidine-CH2 48.0-49.0 48.5 48.5 48.6
Pyrrolidine-CH:z 25.0-26.0 25.5 25.5 25.6
IR Spectroscopy Data (ATR, cm—)
Expected ) _ :
_ Supplier A Supplier B Supplier C
Assignment Wavenumber
(cm~?1) (cm™?) (cm™?)
(cm™)
Aromatic C-H
3100-3000 3085 3085 3086
Stretch
Aliphatic C-H
3000-2850 2975, 2880 2975, 2881 2976, 2880
Stretch
S=0 Asymmetric
1350-1330 1342 1342 1343
Stretch
S=0 Symmetric
1170-1150 1165 1165 1166
Stretch
C-N Stretch 1140-1120 1130 1130 1131
C-Br Stretch 700-600 655 655 656
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Mass Spectrometry Data (ESI+)

. _ Supplier C
Parameter Expected Value  Supplier A(m/z)  Supplier B (m/z) (m/2)
m/z
(VEH 385.9, 387.9, 385.9, 387.9, 385.9, 387.9, 385.9, 387.9,
+
389.9 389.9 389.9 389.9
Isotopic Pattern ~1:2:1 ratio Consistent Consistent Consistent

Experimental Protocols

1. Sample Preparation: All samples of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine from
Suppliers A, B, and C were handled under standard laboratory conditions.

e For NMR: Approximately 10 mg of each sample was dissolved in 0.7 mL of deuterated
chloroform (CDCls) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e For IR: A small amount of each solid sample was placed directly on the diamond crystal of an
attenuated total reflectance (ATR) accessory.

o For MS: Samples were prepared at a concentration of 1 mg/mL in methanol and further
diluted to 10 pg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for analysis by
electrospray ionization (ESI).

2. NMR Spectroscopy: *H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

e 1H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1.0 s,
and 16 scans.

e 13C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2.0
s, and 1024 scans.

3. IR Spectroscopy: Infrared spectra were recorded using a Fourier-transform infrared (FTIR)
spectrometer equipped with an ATR accessory.

o Spectra were collected over a range of 4000-400 cm~1! with a resolution of 4 cm~1,

o Atotal of 32 scans were co-added for each sample and the background spectrum.
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4. Mass Spectrometry: Mass spectra were obtained using a time-of-flight (TOF) mass
spectrometer with an ESI source in positive ion mode.

» The capillary voltage was set to 3.5 kV, and the sampling cone voltage was 30 V.

e The source temperature was maintained at 120 °C, and the desolvation temperature was
350 °C.

o Data was acquired over a mass range of 100-1000 m/z.

Summary and Conclusion

The spectral data for 1-(2,5-Dibromophenyl)sulfonylpyrrolidine obtained from Suppliers A,
B, and C are highly consistent with one another and with the expected values based on the
chemical structure. The *H and 13C NMR spectra show the correct chemical shifts, multiplicities,
and integrations for all protons and carbons. The IR spectra display the characteristic
absorption bands for the sulfonyl, aromatic, and pyrrolidine moieties. The mass spectrometry
data confirm the molecular weight and the presence of two bromine atoms through the
characteristic isotopic pattern. No significant impurities were detected in any of the samples.
Based on this analytical data, all three suppliers provide material of comparable and high
quality that meets the structural and purity requirements for use in research and development.

¢ To cite this document: BenchChem. [Comparative Analysis of 1-(2,5-
Dibromophenyl)sulfonylpyrrolidine Spectral Data from Various Suppliers]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b486452#spectral-
data-comparison-of-1-2-5-dibromophenyl-sulfonylpyrrolidine-from-different-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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